4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole
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Overview
Description
4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole is a chemical compound with the molecular formula C₁₃H₆Cl₃NOS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole typically involves the reaction of 2,6-dichlorophenol with 4-chlorobenzothiazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Chemical Reactions Analysis
4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the nitro groups to amines.
Scientific Research Applications
4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole can be compared with other benzothiazole derivatives such as:
4-Chloro-2-(2,3-dichlorophenoxy)benzothiazole: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
2-(2,6-Dichlorophenoxy)benzothiazole: Lacks the chloro substitution at the 4-position, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
CAS No. |
85391-66-8 |
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Molecular Formula |
C13H6Cl3NOS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
4-chloro-2-(2,6-dichlorophenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6Cl3NOS/c14-7-3-2-6-10-11(7)17-13(19-10)18-12-8(15)4-1-5-9(12)16/h1-6H |
InChI Key |
AWYLGYOINMTQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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